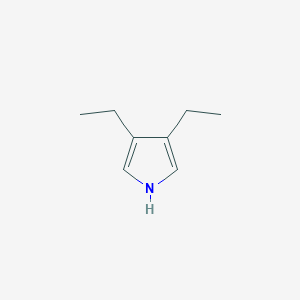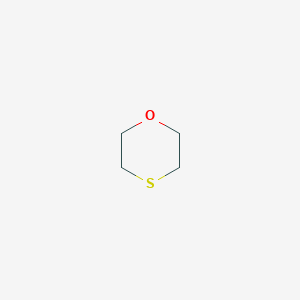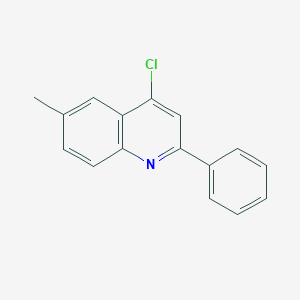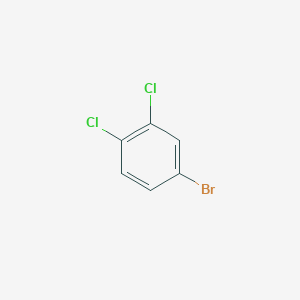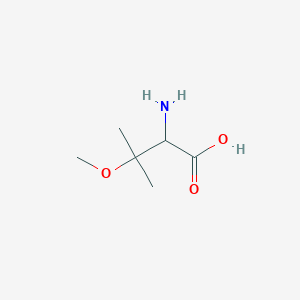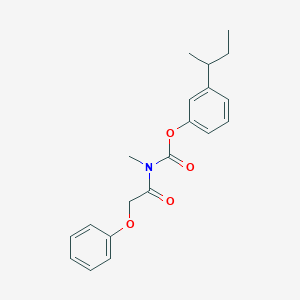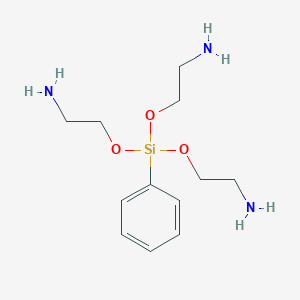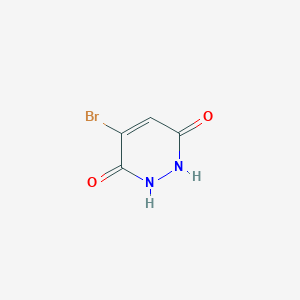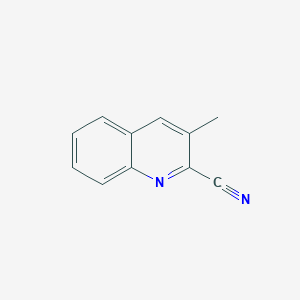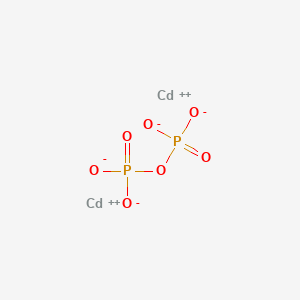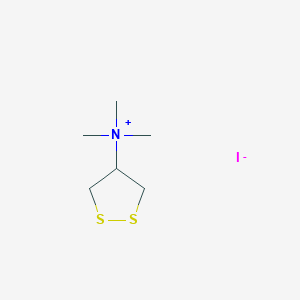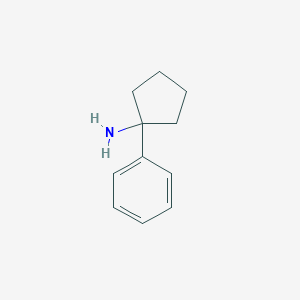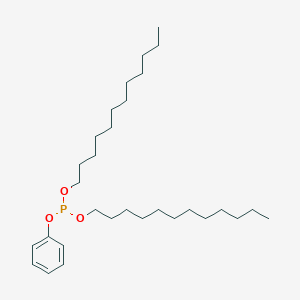
Didodecyl phenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl phenyl phosphite (DDPP) is an organophosphorus compound that has gained attention in recent years for its potential applications in scientific research. DDPP is a white crystalline solid that is soluble in organic solvents. It is used as a stabilizer in polyvinyl chloride (PVC) and other polymers, as well as an antioxidant in lubricants and plastics. In
Wissenschaftliche Forschungsanwendungen
Didodecyl phenyl phosphite has been studied for its potential applications in a variety of scientific research fields, including materials science, biochemistry, and pharmacology. In materials science, Didodecyl phenyl phosphite has been shown to improve the thermal stability and mechanical properties of polymers, making it a useful additive in the production of PVC and other plastics. In biochemistry and pharmacology, Didodecyl phenyl phosphite has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of Didodecyl phenyl phosphite is not fully understood, but it is thought to act as a free radical scavenger and a chelator of transition metals. Didodecyl phenyl phosphite has been shown to inhibit lipid peroxidation and reduce oxidative stress in vitro, suggesting that it may have antioxidant properties. Additionally, Didodecyl phenyl phosphite has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of microglia, indicating that it may have anti-inflammatory properties as well.
Biochemische Und Physiologische Effekte
Didodecyl phenyl phosphite has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Didodecyl phenyl phosphite can protect neurons from oxidative stress and reduce the production of reactive oxygen species. In vivo studies have shown that Didodecyl phenyl phosphite can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Didodecyl phenyl phosphite in lab experiments is its low cost and ease of synthesis. Didodecyl phenyl phosphite is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, Didodecyl phenyl phosphite is not without its limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in some research fields.
Zukünftige Richtungen
There are several potential future directions for research on Didodecyl phenyl phosphite. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Didodecyl phenyl phosphite and its potential applications in other research fields.
Synthesemethoden
Didodecyl phenyl phosphite can be synthesized by the reaction of phenol with dodecyl alcohol and phosphorus trichloride. The reaction proceeds via the formation of an intermediate phosphoric acid ester, which is then reduced to the final product using sodium borohydride. The synthesis of Didodecyl phenyl phosphite is a relatively simple and cost-effective process, making it an attractive option for scientific research applications.
Eigenschaften
CAS-Nummer |
15824-34-7 |
|---|---|
Produktname |
Didodecyl phenyl phosphite |
Molekularformel |
C30H55O3P |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
didodecyl phenyl phosphite |
InChI |
InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-31-34(33-30-26-22-21-23-27-30)32-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
InChI-Schlüssel |
UHKDZFIPIJSOTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
Synonyme |
DILAURYL PHENYL PHOSPHITE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
